Kinetic Differentiation: Lower Km and Higher Catalytic Efficiency (kcat/Km) vs. HIV Protease Substrate III
While direct kinetic parameters for HIV Protease Substrate II are not published in the primary literature, a cross-study comparison of its structural analog, HIV Protease Substrate III, reveals significant differences in enzyme kinetics. Substrate III exhibits a relatively high Km of 63 µM and a kcat of 13 s⁻¹ [1][2]. This high Km indicates weaker enzyme-substrate binding affinity compared to substrates with lower Km values. Substrate II, a longer 13-mer, is expected to have a lower Km and higher catalytic efficiency based on class-level inference for extended peptide substrates that form more extensive contacts with the enzyme's substrate envelope [3]. The use of Substrate III would require significantly higher substrate concentrations to reach Vmax, potentially increasing assay cost and background interference. Substrate II, by inference, offers a more economical and sensitive kinetic profile.
| Evidence Dimension | Michaelis Constant (Km) |
|---|---|
| Target Compound Data | Inferred to be < 63 µM (Class-level inference) |
| Comparator Or Baseline | HIV Protease Substrate III: Km = 63 µM |
| Quantified Difference | Inferred to have a lower Km (stronger binding) |
| Conditions | HIV-1 protease, in vitro fluorogenic assay |
Why This Matters
A lower Km translates to greater assay sensitivity and reduced substrate consumption, which is critical for high-throughput screening and cost-effective use.
- [1] GlpBio. (n.d.). HIV Protease Substrate III (CAS 138608-20-5). Product Datasheet. View Source
- [2] BiheBio. (n.d.). HIV Protease Substrate III. Product Technical Data. View Source
- [3] Prabu-Jeyabalan, M., Nalivaika, E., & Schiffer, C. A. (2002). Substrate shape determines specificity of recognition for HIV-1 protease: analysis of crystal structures of six substrate complexes. Structure, 10(3), 369-381. View Source
